molecular formula C10H10ClF6N5 B1437246 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride CAS No. 36068-40-3

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride

Cat. No.: B1437246
CAS No.: 36068-40-3
M. Wt: 349.66 g/mol
InChI Key: VEHPYWMGWYCGTE-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride is a chemical compound characterized by its trifluoromethyl groups and biguanide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with biguanide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0°C to 25°C.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs for treating diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to biological targets, leading to its biological activity.

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride is compared with other similar compounds, such as 1-[3,5-bis(trifluoromethyl)phenyl]ethanol and 1-ethynyl-3,5-bis(trifluoromethyl)benzene. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N5.ClH/c11-9(12,13)4-1-5(10(14,15)16)3-6(2-4)20-8(19)21-7(17)18;/h1-3H,(H6,17,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHPYWMGWYCGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N=C(N)N=C(N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660301
Record name N''-[3,5-Bis(trifluoromethyl)phenyl]-N-(diaminomethylidene)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030829-67-4, 36068-40-3
Record name Imidodicarbonimidic diamide, N-[3,5-bis(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030829-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N''-[3,5-Bis(trifluoromethyl)phenyl]-N-(diaminomethylidene)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride
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1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride
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1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride
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1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride
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1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride
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1-[3,5-Bis(trifluoromethyl)phenyl]biguanide hydrochloride

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